molecular formula C19H25N5O3S B2715518 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-64-7

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2715518
CAS No.: 851969-64-7
M. Wt: 403.5
InChI Key: WNUSEUJBQKVIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits a range of biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity. The structural formula is given as follows:

C18H23N5O3S\text{C}_{18}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

This structure includes a piperazine moiety and a methoxyphenyl group, contributing to its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Mechanism : These compounds have been shown to inhibit key pathways involved in tumor growth and survival, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
  • Case Study : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways .

Neuroprotective Effects

The piperazine component suggests potential neuroprotective properties:

  • Mechanism : It may act on neurotransmitter systems or neurotrophic factors that are crucial for neuronal survival and function .
  • Evidence : Research has indicated that derivatives of this compound can improve cognitive function in animal models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

ParameterValue
SolubilityHigh
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic

Toxicity and Safety

Preliminary toxicity assessments suggest that while the compound has promising biological activity, it also poses certain risks:

  • Acute Toxicity : Studies have reported mild toxicity at high doses in animal models .
  • Safety Profile : Long-term effects are still under investigation; however, initial findings indicate a favorable safety profile compared to other compounds in its class.

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUSEUJBQKVIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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